(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of complex heterocyclic compounds, including pyrazole derivatives, is a significant area of research. These molecules are synthesized for various applications, including the study of their chemical properties and potential biological activities. For instance, compounds with pyrazole structures have been synthesized and analyzed for their crystal structures and conformational behaviors, demonstrating the importance of such analyses in understanding the properties of new compounds (Rajni Swamy et al., 2013).
Molecular Docking and Biological Evaluation
Molecular docking studies play a crucial role in the development of new therapeutics. They allow for the prediction of how small molecules, such as pyrazole derivatives, interact with biological targets. For example, compounds have been synthesized and subjected to molecular docking to assess their potential as anti-inflammatory and antibacterial agents, indicating the broad applications of such molecules in drug discovery and biological research (Ravula et al., 2016).
Enzyme Inhibitory Activities
Research into enzyme inhibitors is another area where complex heterocyclic compounds are utilized. Thiophene-based heterocyclic compounds, for instance, have been evaluated for their enzyme inhibitory activities, with some showing promising results against enzymes like acetylcholinesterase and butyrylcholinesterase. These findings suggest potential therapeutic applications for neurological conditions (Cetin et al., 2021).
Antimicrobial and Anticancer Activities
The development of new antimicrobial and anticancer agents is a critical area of research, with many studies focusing on the synthesis and evaluation of novel compounds. Pyrazole derivatives, for example, have been synthesized and tested for their antimicrobial and anticancer activities, showcasing the potential of these compounds in addressing significant health challenges (Katariya et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-13-18-15(20(25)23-7-2-3-8-23)11-16(17-5-4-9-28-17)21-19(18)24(22-13)14-6-10-29(26,27)12-14/h4-5,9,11,14H,2-3,6-8,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQZIBZNMCIXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCCC4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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